molecular formula C16H15N3O5 B6028188 N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]-2-(4-methylphenoxy)acetamide

N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]-2-(4-methylphenoxy)acetamide

Cat. No.: B6028188
M. Wt: 329.31 g/mol
InChI Key: LTFITLHYERKRTR-MFOYZWKCSA-N
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Description

N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]-2-(4-methylphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of functional groups, including a nitro group, a hydroxyl group, and a phenoxy group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Schiff Base: The reaction between 4-hydroxy-3-nitrobenzaldehyde and an amine under acidic or basic conditions forms the Schiff base intermediate.

    Acylation: The Schiff base is then acylated using 2-(4-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]-2-(4-methylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]-2-(4-methylphenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-nitrophenylacetic acid: Shares the nitro and hydroxyl groups but lacks the Schiff base and phenoxy functionalities.

    N-(4-Hydroxy-3-nitrophenyl)acetamide: Similar structure but without the phenoxy group.

Uniqueness

N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]-2-(4-methylphenoxy)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-11-2-5-13(6-3-11)24-10-16(21)18-17-9-12-4-7-15(20)14(8-12)19(22)23/h2-9,20H,10H2,1H3,(H,18,21)/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFITLHYERKRTR-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C\C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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